5-Methylindole-3-carbohydrazide
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Overview
Description
5-Methylindole-3-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylindole-3-carbohydrazide typically involves the reaction of 5-methylindole with carbohydrazide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific reaction conditions may include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylindole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Methylindole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylindole-3-carbohydrazide involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive indoles suggests potential therapeutic applications .
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Indole-3-acetic acid
- 5-Fluoroindole-3-carbohydrazide
Comparison: 5-Methylindole-3-carbohydrazide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid and indole-3-acetic acid, the methyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methyl-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |
InChI Key |
XPBZPUWAPOAVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)NN |
Origin of Product |
United States |
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